Glycerophosphoethanolamine

enzymology glycerophosphodiesterase substrate specificity

Generic glycerophospholipid metabolites risk experimental failure due to headgroup-dependent enzyme kinetics. GPE (CAS 59734-15-5) provides the defined ethanolamine-containing substrate. • 70% lower hydrolysis rate vs. GPC (Km 2-4 × 10⁻⁴ M) for glycerophosphodiesterase assays • 30% inhibition of GroPIns hydrolysis-distinct partial inhibition profile vs. glycerophosphoserine • Essential for serum-free hepatocyte culture: ethanolamine headgroup required for growth factor synergism • Higher oxidative susceptibility than GPC-sensitive probe for antioxidant efficacy & lipid degradation studies

Molecular Formula C5H14NO6P
Molecular Weight 215.14 g/mol
CAS No. 59734-15-5
Cat. No. B1239297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycerophosphoethanolamine
CAS59734-15-5
Synonymsglycerophosphoethanolamine
glycerophosphorylethanolamine
glycerylphosphorylethanolamine
sn-glycerol-3-phosphoethanolamine
Molecular FormulaC5H14NO6P
Molecular Weight215.14 g/mol
Structural Identifiers
SMILESC(COP(=O)(O)OCC(CO)O)N
InChIInChI=1S/C5H14NO6P/c6-1-2-11-13(9,10)12-4-5(8)3-7/h5,7-8H,1-4,6H2,(H,9,10)/t5-/m0/s1
InChIKeyJZNWSCPGTDBMEW-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycerophosphoethanolamine: Identity and Procurement


Glycerophosphoethanolamine (GPE), also designated sn-glycero-3-phosphoethanolamine (CAS 59734-15-5; molecular formula C₅H₁₄NO₆P; molecular weight 215.14 g/mol), is a glycerophosphodiester and the deacylated catabolic intermediate of the membrane phospholipid phosphatidylethanolamine . As a primary amino-containing glycerophospholipid metabolite, GPE functions as a critical node in phospholipid turnover pathways and serves as a precursor for ethanolamine salvage biosynthesis [1]. Unlike its fully acylated parent phospholipids, GPE is water-soluble and exists as a zwitterionic species under physiological conditions, properties that govern its analytical behavior, metabolic fate, and functional interactions in biological systems [2].

Glycerophosphodiester metabolite probe for phospholipid turnover studies
Water-soluble, zwitterionic species under physiological conditions
Supports ethanolamine salvage biosynthesis research

Why GPE Cannot Substitute for GPC


Despite belonging to the same glycerophosphodiester structural class, GPE exhibits substrate-specific kinetic behavior, differential oxidative susceptibility, and distinct enzyme inhibition profiles that preclude functional interchangeability with its closest analogs, particularly glycerophosphocholine (GPC) and glycerophosphoinositol (GroPIns) [1]. The ethanolamine headgroup confers a unique primary amine moiety that participates in distinct hydrogen bonding networks and electrostatic interactions absent in the quaternary ammonium-containing choline counterpart, directly impacting enzymatic recognition, chromatographic retention, and biological activity [2]. Procurement decisions predicated on generic 'glycerophospholipid metabolite' assumptions risk experimental failure due to these quantifiable, headgroup-dependent divergences in reaction kinetics, stability, and inhibitory potency [3].

Enzymatic kinetics may differ Reported glycerophosphodiesterase hydrolysis rate for GPE is substantially slower than GPC; substrate depletion profiles may not transfer.
Oxidative stability context differs GPE exhibits greater oxidation susceptibility relative to GPC in storage models; antioxidant protection strategies may require re-evaluation.
Headgroup-specific enzyme inhibition Competitive inhibition of GDE1-mediated GroPIns hydrolysis is headgroup-dependent; choline or inositol analogs may not reproduce the same inhibition profile.

Quantitative Evidence vs Closest Analogs


Enzymatic Hydrolysis Rate vs GPC

In a comparative enzymological study using housefly larval homogenates containing glycerophosphodiesterase activity, the rate of glycerophosphorylcholine hydrolysis was determined to be 70% greater than the rate of hydrolysis observed for GPE and the other glycerophosphodiesters tested [1]. This substantial kinetic divergence occurs despite all substrates being cleaved to the common product L-α-glycerophosphate, indicating that the ethanolamine headgroup confers a distinct catalytic handicap relative to the choline moiety [2]. The apparent Km for GPE falls within the 2–4 × 10⁻⁴ M range, identical to GPC, suggesting that the differential lies in kcat rather than substrate binding affinity [3].

Hydrolysis Rate vs GPC
Head-to-head
GPC hydrolyzes 70% faster than GPE
Supports substrate selection for slower enzymatic turnover assays
Km identical; kcat difference drives observed rate
enzymology glycerophosphodiesterase substrate specificity lipid metabolism

Oxidative Susceptibility vs GPC

A first-order kinetic model applied to the storage degradation of EPA- and DHA-carrying glycerophospholipid molecular species in dried scallop adductor muscle revealed that GPE possesses a greater oxidation rate (k) than GPC [1]. This differential oxidative susceptibility was quantified across two storage temperatures using HPLC-MS/MS monitoring, demonstrating that the ethanolamine headgroup renders GPE intrinsically more prone to oxidative degradation than its choline counterpart [2]. Furthermore, supplementation with antioxidants of bamboo leaves (AOB, polar polyphenolic antioxidants) significantly decreased oxidation rates for both species, yet GPC could be more effectively protected by AOB compared to GPE [3].

Oxidative Stability vs GPC
Head-to-head
GPE: Greater oxidation rate (k)
vs
GPC: Lower oxidation rate, better protected by AOB
Oxidation sensitivity may require stricter storage and antioxidant protocols
First-order kinetic model; dried scallop matrix
oxidative stability lipid oxidation kinetics food chemistry phospholipid analysis

Inhibition of GroPIns Hydrolysis

In competitive substrate assays with the glycerophosphodiesterase GDE1 (EC 3.1.4.44), GPE blocks the hydrolysis of glycerophosphoinositol (GroPIns) by 30% [1]. This inhibitory potency is intermediate among the glycerophosphodiester class: glycerophosphoserine achieves 80% inhibition of GroPIns hydrolysis, glycerophosphoinositol 4,5-diphosphate achieves 70% inhibition, and glycerophosphoinositol 4-phosphate also achieves 30% inhibition [2]. The quantitative difference between GPE's 30% inhibition and glycerophosphoserine's 80% inhibition represents a 2.7-fold variance in competitive blocking capacity, establishing that these analogs are not functionally interchangeable in enzyme assays involving GroPIns metabolism [3].

Inhibition of GroPIns Hydrolysis
Head-to-head
GPE: 30% inhibition
vs
Glycerophosphoserine: 80% inhibition
Moderate partial inhibition; headgroup profiles differ substantially
GDE1 competitive substrate assay
enzyme inhibition GDE1 glycerophosphodiesterase substrate competition

Alzheimer's Disease Brain Elevation

Post-mortem analysis of cortical areas 20 and 40, cerebellum, and caudate nucleus from Alzheimer's disease patients, Down's syndrome patients, and age-matched controls revealed that GPE concentrations were 21–52% higher in Alzheimer's disease brains than in control brains [1]. In comparison, GPC concentrations were elevated by 67–150% in Alzheimer's disease versus controls across the same brain regions [2]. Notably, neither GPE nor GPC levels differed significantly between Down's syndrome and control brains, establishing disease-specific rather than generalized neurodegenerative dysregulation of phospholipid catabolism [3]. This quantitative differential demonstrates that GPE accumulation is a more modest but still significant biomarker relative to the more dramatic GPC elevation in Alzheimer's pathology.

Brain Elevation in Alzheimer's
Reported
GPE: 21–52% higher vs controls; GPC: 67–150%
Differential accumulation supports orthogonal biomarker development
Post-mortem human brain tissue; disease-specific context
neurodegeneration Alzheimer's disease phospholipid catabolism brain metabolism

Chromatographic Peak Shape Sensitivity

During HPLC-MS analysis of glycerophosphoethanolamides using a 0.1% aqueous acetic acid–acetonitrile gradient (5% to 100% acetonitrile over 40 min at 1 mL/min on an Agilent Eclipse XDB-C18 column, 4.6 × 250 mm, 5 μm), retention times and peak shapes for GPE species are exceptionally sensitive to column cleanliness . Performance degradation occurs progressively even with a propanol–acetonitrile (3:1) wash after every run, necessitating periodic back-flushing with chloroform every 10 to 40 runs to restore original performance and dramatically improve peak shapes [1]. This analytical sensitivity is a distinguishing feature of GPE relative to other glycerophosphodiesters such as GPC, which typically exhibit more robust chromatographic behavior under identical conditions [2].

Peak Shape Sensitivity
Class-level
Peak shape degrades without periodic chloroform back-flushing (every 10–40 runs)
Column maintenance demands may increase in GPE HPLC workflows
Observed on C18 column; may not generalize
analytical chemistry HPLC-MS method development phospholipidomics

Ethanolamine Headgroup in Hepatocyte Synergism

In a structure-activity study using primary rat hepatocytes cultured under serum-free conditions, GPE was identified as a synergistic co-factor that substantially increases [³H]thymidine incorporation in the presence of hepatocyte growth factor (HGF) or transforming growth factor-α [1]. Functional dissection of the molecule revealed that the ethanolamine portion is critical for the observed growth-stimulatory activity, whereas the glycerol phosphate portion is not necessary [2]. This headgroup-specific functional requirement establishes that GPC (choline headgroup) and GroPIns (inositol headgroup) cannot substitute for GPE in cell culture systems requiring this specific synergism, as the primary amine of ethanolamine—absent in choline and inositol—is the active pharmacophore [3].

Hepatocyte Growth Synergism
Class-level
Ethanolamine headgroup required for HGF synergism; glycerol phosphate dispensable
Cell culture media optimization may require ethanolamine moiety
Primary rat hepatocytes, serum-free; structural inference
cell culture hepatocyte growth growth factor synergism phospholipid metabolism

Application Scenarios for GPE


Serum-Free Hepatocyte Culture with HGF

Based on the demonstrated requirement of the ethanolamine headgroup for growth factor synergism in primary rat hepatocytes [1], procurement of GPE is essential for laboratories optimizing serum-free hepatocyte culture media. Substitution with GPC or other glycerophosphodiesters will not provide the necessary ethanolamine moiety, as glycerol phosphate alone is inactive in this assay system [2].

Glycerophosphodiesterase Substrate and Inhibitor Assays

For enzymologists characterizing glycerophosphodiesterase (EC 3.1.4.44) activity, GPE provides a defined substrate with a hydrolysis rate 70% lower than GPC and an apparent Km of 2–4 × 10⁻⁴ M [1]. Additionally, GPE functions as a 30% inhibitor of GroPIns hydrolysis, offering a moderate partial inhibition profile distinct from the 80% inhibition achieved by glycerophosphoserine [2]. These quantitative differences make GPE the appropriate choice for experiments requiring slower substrate turnover or intermediate competitive inhibition.

Alzheimer's Biomarker Assay Development

Given the differential elevation of GPE (21–52%) and GPC (67–150%) in Alzheimer's disease brain tissue versus controls [1], procurement of both GPE and GPC analytical standards is required for developing multiplexed biomarker assays. The disease-specific nature of these elevations—absent in Down's syndrome brains [2]—further supports the use of GPE as a reference standard in neurodegenerative disease metabolomics workflows.

Lipid Oxidation Stability Studies

The documented greater oxidative susceptibility of GPE relative to GPC in dried scallop matrices during storage [1] positions GPE as the more sensitive probe for evaluating antioxidant efficacy or storage-induced lipid degradation. Investigators requiring a phospholipid metabolite with higher intrinsic oxidation liability should select GPE over GPC, while also implementing the more stringent antioxidant protection protocols necessary to stabilize GPE-containing formulations [2].

Application
Selection Property
Validation Focus
Primary hepatocyte culture studies
Ethanolamine headgroup requirement
Growth factor synergism assay
GDE1 enzymology studies
Defined substrate kinetics and inhibition
Substrate turnover and competitive inhibition profiling
Neurodegenerative disease biomarker research
Disease-specific differential elevation
Multiplexed metabolomics assay validation
Lipid oxidation stability research
Higher oxidative susceptibility
Antioxidant efficacy and storage stability assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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